2-羧基-5-羟基嘧啶甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

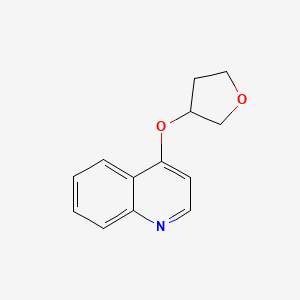

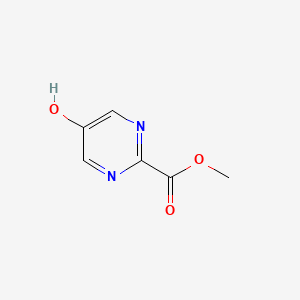

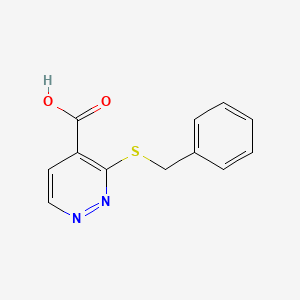

“Methyl 5-hydroxypyrimidine-2-carboxylate” is a chemical compound with the molecular formula C6H6N2O3 . It is a solid substance that can range in color from white to yellow .

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “Methyl 5-hydroxypyrimidine-2-carboxylate”, involves various methods. One approach involves the use of functionalized enamines, triethyl orthoformate, and ammonium acetate in a ZnCl2-catalyzed three-component coupling reaction . Another method involves the reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis

The InChI code for “Methyl 5-hydroxypyrimidine-2-carboxylate” is 1S/C6H6N2O3/c1-11-6(10)5-7-2-4(9)3-8-5/h2-3,9H,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

Pyrimidine derivatives, including “Methyl 5-hydroxypyrimidine-2-carboxylate”, can undergo various chemical reactions. For instance, they can participate in oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . They can also be involved in a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones .Physical And Chemical Properties Analysis

“Methyl 5-hydroxypyrimidine-2-carboxylate” has a molecular weight of 154.13 . It is a solid substance that can range in color from white to yellow . The compound is typically stored at room temperature .作用机制

Methyl 5-hydroxypyrimidine-2-carboxylate is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage. It is also believed to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of pro-inflammatory molecules. Additionally, Methyl 5-hydroxypyrimidine-2-carboxylate has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes, which are pro-inflammatory molecules.

Biochemical and Physiological Effects

Methyl 5-hydroxypyrimidine-2-carboxylate has been shown to have anti-inflammatory and antioxidant properties. It has been shown to reduce inflammation and oxidative stress in cells, and to protect cells from oxidative damage. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis of pro-inflammatory molecules.

实验室实验的优点和局限性

Methyl 5-hydroxypyrimidine-2-carboxylate has several advantages for use in laboratory experiments. It is a naturally occurring compound and is readily available. Additionally, it is a highly efficient and high-yielding reaction, and it is relatively non-toxic. However, there are some limitations to its use in laboratory experiments. It is a highly reactive compound and can be difficult to handle and store. Additionally, it is not stable in an aqueous environment and can be easily degraded by light and oxygen.

未来方向

Methyl 5-hydroxypyrimidine-2-carboxylate has potential applications in medicine, biochemistry, and other scientific research. Potential future directions for research include further study of its anti-inflammatory and antioxidant properties, its potential to inhibit the activity of enzymes involved in the synthesis of pro-inflammatory molecules, and its potential to be used in the synthesis of drugs. Additionally, further research could be done on the potential of Methyl 5-hydroxypyrimidine-2-carboxylate to be used in the treatment of inflammation and oxidative stress, and its potential to be used as an antioxidant in food products.

合成方法

Methyl 5-hydroxypyrimidine-2-carboxylate can be synthesized via the reaction of 5-hydroxypyrimidine-2-carboxylic acid with methyl iodide in the presence of silver oxide as a catalyst. The reaction is carried out in aqueous dimethyl sulfoxide (DMSO) at room temperature and produces the desired product in high yield. The reaction is carried out in a two-step process, first with the methyl iodide and then with the silver oxide. The reaction is highly efficient and produces a high yield of the desired product.

科学研究应用

- 2-羧基-5-羟基嘧啶甲酯在神经保护方面显示出希望。研究人员正在研究其治疗阿尔茨海默病、帕金森病和亨廷顿病等神经退行性疾病的潜力。 该化合物调节氧化应激和炎症途径的能力使其成为进一步研究的有趣候选者 .

神经保护和神经退行性疾病

安全和危害

“Methyl 5-hydroxypyrimidine-2-carboxylate” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, and P352 .

属性

IUPAC Name |

methyl 5-hydroxypyrimidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-6(10)5-7-2-4(9)3-8-5/h2-3,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZDJOOHPCJDAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1415574-30-9 |

Source

|

| Record name | methyl 5-hydroxypyrimidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2386893.png)

![1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B2386899.png)

![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2386904.png)

![N-(1-Cyanocyclohexyl)-2-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]acetamide](/img/structure/B2386906.png)

![(E)-1-allyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2386908.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2386909.png)

![1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one](/img/structure/B2386910.png)